molecular formula C15H16N2O3S B4439076 N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide

N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4439076
M. Wt: 304.4 g/mol
InChI Key: QRFMJDHDORNCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic uses. This compound has been shown to have a high affinity for CB1 and CB2 receptors in the brain, making it a promising candidate for research in the field of neurological disorders.

Mechanism of Action

N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-2201 acts as a potent agonist of CB1 and CB2 receptors in the brain, leading to a variety of physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and motor function.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-2201 has been shown to have a variety of biochemical and physiological effects, including increased dopamine release, decreased glutamate release, and decreased inflammation. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-2201 is its high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the physiological effects of cannabinoid receptor activation. However, one limitation is its potential for abuse and dependence, which may limit its use in clinical research.

Future Directions

Future research on N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-2201 could focus on its potential therapeutic uses in a variety of neurological disorders, as well as its potential as an analgesic and anti-inflammatory agent. Additional studies could also investigate the biochemical and physiological effects of N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-2201, as well as its potential for abuse and dependence.

Scientific Research Applications

N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-2201 has been studied for its potential therapeutic uses in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. It has also been investigated for its potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

3-(methanesulfonamido)-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-6-8-13(9-7-11)16-15(18)12-4-3-5-14(10-12)17-21(2,19)20/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFMJDHDORNCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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